4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile
Overview
Description
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6F2N2O and a molecular weight of 184.14 g/mol . It is used in the synthesis of various substances in the laboratory .
Synthesis Analysis
The synthesis of 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile and its derivatives involves several steps. One method involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves a cyclocondensation reaction using a trifluoromethyl-containing compound .Molecular Structure Analysis
The molecular structure of 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is characterized by the presence of a pyridine ring, a carbonitrile group, and a difluoroethoxy group . The exact structure can be confirmed by single-crystal X-ray diffraction analyses .Chemical Reactions Analysis
The chemical reactions involving 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile are complex and can involve several steps. For instance, the synthesis of this compound involves reactions with substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide .Scientific Research Applications
Application in OLEDs
- Results or Outcomes: The time-resolved photophysical measurements revealed the TADF emissions of these pyridine-3,5-dicarbonitrile-based molecules in doped thin films. High external quantum efficiency (EQE) values of 25.8% and 21.1% were achieved in OLEDs using green Me-DMAC and yellow Me-PXZ dyes, respectively, as emitters .
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include “4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile”, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The safety data sheet for 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile indicates that it may cause an allergic skin reaction and serious eye damage . Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .
properties
IUPAC Name |
4-(2,2-difluoroethoxy)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-1-2-12-6(3-7)4-11/h1-3,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKQQGCEWQZOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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